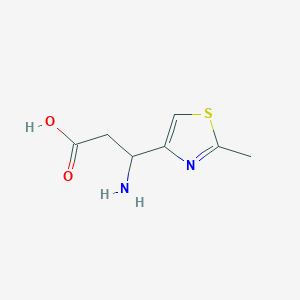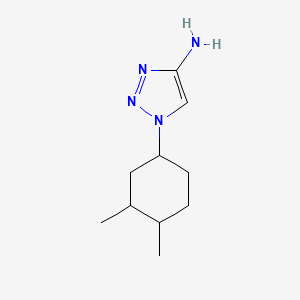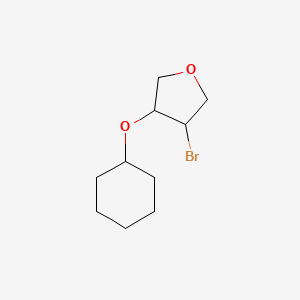
N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine: is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol This compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group and an N,N-dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine typically involves the reaction of 3-hydroxypyridine with pyrrolidine and subsequent N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the pyrrolidine group.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N,N-Dimethyl-2-(pyrrolidin-3-yloxy)pyridin-3-amine
- N,N-Dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2-amine
- N,N-Dimethyl-3-(pyrrolidin-2-yloxy)pyridin-2-amine
Comparison: N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine is unique due to the specific positioning of the pyrrolidin-3-yloxy group on the pyridine ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs. The presence of the N,N-dimethylamine group also contributes to its distinct chemical and physical properties .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9/h3-4,6,9,12H,5,7-8H2,1-2H3 |
InChI Key |
JYCKQTIOKOPKPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]thian-4-amine](/img/structure/B13312510.png)



![{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13312521.png)

![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine](/img/structure/B13312531.png)


![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)


![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)
